molecular formula C8H12N2O2S B3055404 Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate CAS No. 64515-80-6

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B3055404
CAS No.: 64515-80-6
M. Wt: 200.26 g/mol
InChI Key: HGPIXDICNGNWDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis. The presence of the thiazole ring, along with the aminoethyl and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate. This intermediate is then reacted with ethylenediamine under reflux conditions to yield the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and high throughput.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylate group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aminoethyl group may facilitate binding to specific receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate: An analog with an oxygen atom replacing the sulfur in the thiazole ring.

    Ethyl 2-(2-aminoethyl)-1,3-imidazole-4-carboxylate: An analog with a nitrogen atom replacing the sulfur in the thiazole ring.

Uniqueness: Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the thiazole ring with the aminoethyl and carboxylate groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPIXDICNGNWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575894
Record name Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64515-80-6
Record name Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

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